N-Aminobenzimidazol-2-ylcarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-benzimidazole-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-12-8(13)7-10-5-3-1-2-4-6(5)11-7/h1-4H,9H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGUARKPBKURMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202740 | |
| Record name | N-Aminobenzimidazol-2-ylcarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5436-00-0 | |
| Record name | N-Aminobenzimidazol-2-ylcarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005436000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC21400 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Aminobenzimidazol-2-ylcarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Aminobenzimidazol 2 Ylcarboxamide and Its Derivatives
Classical and Conventional Synthetic Routes to the Benzimidazole (B57391) Core
The formation of the fundamental benzimidazole ring system is a critical first step. Traditional methods, which have been refined over many years, remain foundational in the synthesis of these heterocyclic compounds.
Cyclocondensation Approaches
Cyclocondensation reactions are a primary method for constructing the benzimidazole core. These reactions typically involve the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivatives, such as aldehydes, esters, or nitriles. mdpi.com A widely used approach is the reaction between an o-phenylenediamine (B120857) and an aldehyde, which can be promoted by various catalytic and oxidative reagents. iosrjournals.org The choice of catalyst can influence the selectivity of the reaction, particularly in preventing the formation of undesired 1,2-disubstituted benzimidazoles. iosrjournals.org For instance, supported gold nanoparticles (Au/TiO2) have been shown to be effective catalysts for the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes under ambient conditions. mdpi.com Other catalysts, such as boric acid and solid-supported protic acids like HClO4–SiO2, have also been employed to facilitate this transformation under mild conditions. researchgate.net
The reaction mechanism often involves the initial formation of a Schiff base, followed by cyclization and subsequent oxidation or rearrangement to yield the aromatic benzimidazole ring. iosrjournals.org The versatility of this method allows for the introduction of a wide array of substituents at the 2-position of the benzimidazole ring by simply varying the aldehyde or carboxylic acid derivative used in the condensation step.
Cyclodesulfurization Strategies via Thiourea (B124793) Intermediates
An alternative and effective route to 2-aminobenzimidazoles involves the cyclodesulfurization of N-aryl-N'-(o-aminophenyl)thiourea intermediates. nih.gov This strategy is particularly useful for introducing an amino group at the 2-position, a key feature of the parent structure for N-Aminobenzimidazol-2-ylcarboxamide. The process typically begins with the synthesis of a thiourea derivative from an o-phenylenediamine.
This thiourea intermediate is then subjected to a cyclization reaction where a sulfur atom is extruded, leading to the formation of the 2-aminobenzimidazole (B67599) ring. Various reagents can be used to effect this cyclodesulfurization, including alkyl halides and mercuric salts like mercuric chloride, mercuric oxide, or mercuric acetate. nih.govnih.gov The use of alkyl halides in refluxing ethanol (B145695) has been shown to be an effective system for this transformation. nih.gov The reaction conditions, such as the choice of solvent and the nature of the desulfurizing agent, can be optimized to achieve high yields of the desired 2-aminobenzimidazole product. nih.gov
Modern Catalytic Approaches for Derivatization and Functionalization
Once the benzimidazole core is formed, modern catalytic methods offer powerful tools for introducing further complexity and functionality, such as the carboxamide and N-amino groups. These reactions are often characterized by their high efficiency, selectivity, and tolerance of various functional groups.
Palladium-Catalyzed Aminocarbonylation Reactions for Carboxamide Formation
Palladium-catalyzed aminocarbonylation is a highly effective method for introducing a carboxamide group onto an aromatic or heteroaromatic ring. acs.orgnih.gov This reaction typically involves the coupling of a halo-substituted benzimidazole (e.g., a 2-halobenzimidazole) with an amine and carbon monoxide in the presence of a palladium catalyst. acs.orgrsc.org The use of specialized ligands, such as XantPhos, can enhance the activity of the palladium catalyst, allowing the reaction to proceed under milder conditions and with lower catalyst loadings. acs.org This transformation is appealing as it assembles the carboxamide functionality in a single step from readily available starting materials. acs.org The reaction is versatile, accommodating a wide range of amines and halo-substituted heterocycles. rsc.org
Table 1: Examples of Palladium-Catalyzed Aminocarbonylation
| Aryl Halide | Amine | Catalyst System | Product | Yield | Reference |
| 2-Bromopyridine | tert-Butylamine | Palladacycle/XantPhos | N-tert-Butylpicolinamide | 77% | acs.org |
| 2-Bromopyridine | Diisopropylamine | Palladacycle/XantPhos | N,N-Diisopropylpicolinamide | 55% | acs.org |
| 6-Iodoquinoline | Piperidine | Pd(OAc)2/PPh3 | Piperidine-1-yl(quinolin-6-yl)methanone | 90% | nih.gov |
Copper-Catalyzed N-Arylation of 2-Aminobenzimidazoles
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Chan-Evans-Lam coupling, is a key method for forming a nitrogen-aryl bond. rsc.org This reaction is particularly relevant for the synthesis of derivatives of this compound, where substitution on the exocyclic amino group or the imidazole (B134444) nitrogen is desired. In the context of 2-aminobenzimidazoles, which possess two distinct nucleophilic nitrogen atoms (the endocyclic imidazole nitrogen and the exocyclic amino group), catalyst control is crucial for achieving chemoselectivity. mit.edu
It has been demonstrated that palladium and copper catalysts offer complementary selectivity in the N-arylation of 2-aminobenzimidazoles. mit.edu Specifically, copper-based catalytic systems, often employing a copper(I) or copper(II) salt with a suitable ligand, tend to favor arylation on the endocyclic imidazole nitrogen (N1-position). mit.edu This selectivity allows for the directed synthesis of N1-aryl-2-aminobenzimidazoles. The reaction conditions, including the choice of copper source (e.g., CuI, CuBr, Cu(OAc)2), ligand, base, and solvent, can be fine-tuned to optimize the yield and selectivity of the N-arylation. mit.edunih.govorganic-chemistry.org
Table 2: Catalyst-Controlled N-Arylation of 2-Aminobenzimidazole
| Catalyst System | Site of Arylation | Product Type | Reference |
| Palladium-based | Exocyclic Amino Group | 2-(Arylamino)benzimidazole | mit.edu |
| Copper-based | Endocyclic Imidazole Nitrogen | 1-Aryl-2-aminobenzimidazole | mit.edu |
Elucidation of Reaction Mechanisms in Metal-Catalyzed Functionalization
Understanding the reaction mechanisms of these metal-catalyzed transformations is essential for their optimization and broader application.
For palladium-catalyzed aminocarbonylation, the catalytic cycle is generally understood to involve several key steps. berkeley.edunih.gov The process begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species. berkeley.edunih.gov This is followed by the insertion of carbon monoxide into the palladium-aryl bond to form a palladium-acyl intermediate. nih.gov Subsequent reaction with the amine nucleophile, often involving displacement of the halide and reductive elimination, releases the amide product and regenerates the active palladium(0) catalyst. berkeley.edu Kinetic studies and the isolation of intermediates have provided detailed insights into this process, revealing that for aryl chlorides, the rate-limiting step can be the oxidative addition to a three-coordinate Pd(0) species. berkeley.edunih.gov
The mechanism of copper-catalyzed N-arylation is also a subject of detailed study. organic-chemistry.orgrsc.org The cycle is thought to involve the coordination of the amine (in this case, the benzimidazole) to a copper(I) or copper(II) species. organic-chemistry.org This is followed by a process that can be viewed as an oxidative addition/reductive elimination sequence or a related pathway involving transmetalation if an arylboronic acid is used (Chan-Evans-Lam conditions). nih.govorganic-chemistry.org The specific pathway can be influenced by the nature of the reactants, ligands, and copper source. For intramolecular N-arylation to form benzimidazoles, studies have focused on characterizing the copper(I) intermediates involved in the catalytic pathway. rsc.org
Synthesis of Specific this compound Analogues and Substituted Derivatives
The derivatization of this compound can be achieved through various reactions targeting the benzimidazole ring nitrogens, the exocyclic amino group of the hydrazide, or by building upon a pre-functionalized benzimidazole scaffold.
Modification of the benzimidazole ring at the N-1 position is a common strategy to modulate the physicochemical and biological properties of the resulting compounds. N-alkylation is a primary method for this functionalization.
One approach involves the direct alkylation of a pre-formed benzimidazole derivative. For instance, N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives have been synthesized by reacting the corresponding 2-(substituted phenyl)-1H-benzimidazole with alkyl halides. nih.gov This general principle can be applied to this compound, where the NH proton of the benzimidazole ring can be substituted. The reaction is typically carried out in the presence of a base to deprotonate the nitrogen, making it more nucleophilic. lookchem.com
A specific example is the synthesis of N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazide derivatives, which showcases N-substitution on the benzimidazole ring. nih.gov Another relevant study details the synthesis of a series of alkylated benzimidazole derivatives, highlighting the importance of the substituent's nature and position on the benzimidazole moiety. nih.gov
Table 1: Examples of N-Substitution Reactions on Benzimidazole Derivatives
| Starting Material | Reagent | Product | Reference |
| 2-(Substituted phenyl)-1H-benzimidazole | Alkyl halide | N-Alkylated-2-(substituted phenyl)-1H-benzimidazole | nih.gov |
| o-Phenylenediamine and aromatic aldehydes | - | 2-Aryl-1-arylmethyl-1H-benzimidazoles | rsc.org |
| Substituted benzimidazoles | Benzyl (B1604629) bromide | N-1 Alkylated product | lookchem.com |
| 2-Chloro-5-nitro-1H-benzimidazole | 3-Bromopropan-1-ol | 3-(2-Chloro-5-nitro-1H-benzimidazol-1-yl)propan-1-ol | nih.gov |
Acylation and aroylation of this compound can occur at the exocyclic amino group of the hydrazide moiety. These reactions typically involve the condensation of the carbohydrazide (B1668358) with various aldehydes and ketones to form hydrazones, which are a class of acylated derivatives.
A general method for the synthesis of 2-[2-benzylidenehydrazinyl]-1H-benzimidazole derivatives involves refluxing a solution of 1H-benzimidazol-2-yl-hydrazine with the desired aromatic aldehyde in ethanol. nih.gov This reaction has been used to prepare a series of new benzimidazolyl-2-hydrazones bearing hydroxyl- and methoxy-groups. nih.govunl.pt
Furthermore, the synthesis of N'-(substituted-benzylidene)-1H-benzimidazole-6-carbohydrazides has been reported, demonstrating the versatility of this condensation reaction. sigmaaldrich.comsigmaaldrich.com While direct acylation with acid chlorides or anhydrides on the terminal nitrogen of the hydrazide is a standard chemical transformation, specific examples for this compound are less commonly detailed in the readily available literature but can be inferred from general organic synthesis principles. The interaction of 1-methyl-2-phenacyl-1H-benzimidazole phenylhydrazone with acylating agents has been shown to initiate a recyclization process, indicating the reactivity of such systems towards acylation. researchgate.net
Table 2: Synthesis of Acylated/Aroylated Derivatives (Hydrazones) of this compound
| Starting Material | Reagent | Product Type | Reference |
| 1H-Benzimidazol-2-yl-hydrazine | Aromatic hydroxyl- and methoxy-aldehydes | 2-[2-Benzylidenehydrazinyl]-1H-benzimidazole | nih.govunl.pt |
| 1H-Benzimidazol-2-yl-hydrazine | Fluoro-, hydroxy-, and methoxy-substituted benzaldehydes | Benzimidazolyl-2-hydrazones | sci-hub.se |
| 1H-Benzimidazole-6-carbohydrazide | 5-Bromo-2-hydroxybenzaldehyde | N'-(5-Bromo-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide | sigmaaldrich.com |
| 1H-Benzimidazole-6-carbohydrazide | 1-(2-Thienyl)ethanone | N'-(1-(2-Thienyl)ethylidene)-1H-benzimidazole-6-carbohydrazide | sigmaaldrich.com |
The 2-aminobenzimidazole scaffold, and by extension this compound, can be utilized to construct fused heterocyclic systems. These reactions often involve the cyclization of appropriately substituted benzimidazole derivatives.
One strategy involves the synthesis of annelated 1,2,4-triazole (B32235) systems from [4-(1H-Benzimidazol-2-yl)-phthalazin-1-Yl]Hydrazine. researchgate.net This demonstrates how the hydrazinyl group can be a key component in forming a new fused ring. Another example is the synthesis of benzimidazole-fused N,S-heterocycles through palladium-catalyzed cyclizations. researchgate.net
Furthermore, a copper-catalyzed dehydrogenative C-N coupling reaction has been reported for the synthesis of benzimidazole fused poly-heterocycles. nih.gov Oxidative cyclization of hydrazones derived from 2-hydrazinobenzimidazole can lead to the formation of triazolo[4,3-a]benzimidazoles. researchgate.net The reactivity of the benzimidazole core and its substituents allows for a variety of cyclization strategies to access diverse fused systems. nih.gov
Table 3: Examples of Fused Heterocyclic Systems from Benzimidazole Derivatives
| Starting Material | Reaction Type | Fused System | Reference |
| [4-(1H-Benzimidazol-2-yl)-phthalazin-1-Yl]Hydrazine | Cyclization | Annelated 1,2,4-Triazole | researchgate.net |
| 2-Hydrazinobenzimidazole derivatives | Oxidative cyclization | Triazolo[4,3-a]benzimidazoles | researchgate.net |
| Substituted benzimidazoles | Palladium-catalyzed cyclization | Benzimidazole-fused N,S-Heterocycles | researchgate.net |
| Substituted benzimidazoles | Copper-catalyzed dehydrogenative C-N coupling | Benzimidazole fused poly-heterocycles | nih.gov |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of benzimidazole derivatives is an area of growing interest, aiming to reduce the environmental impact of chemical processes. These principles include the use of environmentally benign solvents, catalysts, and energy sources.
For the synthesis of the benzimidazole core, greener methods have been developed. One such method is the use of zinc oxide nanoparticles (ZnO-NPs) as a recyclable catalyst for the cyclocondensation of o-phenylenediamine with substituted aromatic aldehydes in ethanol. nih.gov This method offers advantages such as higher yields, shorter reaction times, and the ability to reuse the catalyst.
Another green approach is the use of water as a solvent. An efficient strategy for the N-alkylation of benzimidazoles has been developed in an aqueous basic medium using a surfactant (SDS), which avoids the use of volatile organic solvents. lookchem.com The use of grinding and solvent-free conditions, catalyzed by p-toluenesulfonic acid, for the synthesis of 1,2-disubstituted benzimidazoles also represents a greener alternative to traditional methods. nih.gov These principles can be extrapolated and applied to the synthesis of this compound and its derivatives to develop more sustainable synthetic routes.
Advanced Spectroscopic and Crystallographic Characterization of N Aminobenzimidazol 2 Ylcarboxamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of N-Aminobenzimidazol-2-ylcarboxamide derivatives in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), chemists can map out the connectivity and chemical environment of each atom within the molecule.
Proton (¹H) NMR Analysis
Proton NMR spectroscopy provides valuable information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound derivatives, the aromatic protons on the benzimidazole (B57391) ring typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. The chemical shifts of these protons are influenced by the nature and position of substituents on the benzene (B151609) ring.
The protons of the amide (-CONH₂) and amino (-NH₂) groups are exchangeable and their signals can be broad, with chemical shifts that are highly dependent on the solvent, concentration, and temperature. The -NH proton of the benzimidazole ring often appears as a broad singlet at a high chemical shift, sometimes exceeding δ 10.0 ppm. researchgate.net For instance, in certain benzimidazole Schiff base derivatives, the -NH and -OH proton resonances have been observed in the range of δ 12.91-10.09 ppm and δ 12.47-9.76 ppm, respectively. researchgate.net
A representative table of expected ¹H NMR chemical shifts is provided below:
| Proton Type | Expected Chemical Shift (δ, ppm) |
| Aromatic (Benzimidazole) | 7.0 - 8.0 |
| Amide (-CONH₂) | 7.5 - 8.5 (broad) |
| Amino (-NH₂) | 5.0 - 6.0 (broad) |
| Imidazole (B134444) (-NH) | > 10.0 (broad) |
Carbon-13 (¹³C) NMR Analysis
Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The carbonyl carbon of the carboxamide group is a key diagnostic signal, typically found in the highly deshielded region of the spectrum, around 160-170 ppm. The aromatic carbons of the benzimidazole ring give rise to a series of signals in the range of approximately 110-150 ppm. The specific chemical shifts of these carbons are sensitive to the electronic effects of the substituents. For example, the C-2 carbon of the benzimidazole ring, being attached to two nitrogen atoms and the carboxamide group, is expected to resonate at a lower field compared to the other aromatic carbons. The ¹³C NMR spectrum of some benzimidazole Schiff base derivatives confirms the proposed structures of the ligands. researchgate.net
A table of typical ¹³C NMR chemical shifts is presented below:
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carbonyl (-C=O) | 160 - 170 |
| C-2 (Benzimidazole) | 145 - 155 |
| Aromatic (Benzimidazole) | 110 - 140 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in identifying functional groups and probing the electronic structure of this compound derivatives.
IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the various bonds within the molecule. The N-H stretching vibrations of the amino and amide groups, as well as the imidazole N-H, typically appear as broad bands in the region of 3400-3100 cm⁻¹. The C=O stretching vibration of the amide group gives a strong, sharp absorption band around 1680-1650 cm⁻¹. The C=N stretching of the imidazole ring and the C=C stretching of the aromatic system are observed in the 1620-1450 cm⁻¹ region. For some 2-aminobenzimidazole (B67599) derivatives, a broad band between 3560-3000 cm⁻¹ is attributed to the stretching vibrations of O-H and N-H groups. researchgate.net In other cases, the scissoring mode of the primary amino group has been identified at 1618 and 1536 cm⁻¹. researchgate.net
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. This compound derivatives typically exhibit strong absorption bands in the UV region, corresponding to π-π* transitions of the aromatic benzimidazole system and n-π* transitions associated with the carbonyl and amino groups. The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents. For example, the UV-Vis spectrum of a complex derived from 2-aminobenzimidazole and picric acid showed a visible band at 357 nm due to the picrate (B76445) anion. researchgate.net Theoretical calculations on 2-aminobenzimidazole have been used to analyze its UV spectra in different solvents. researchgate.net
A summary of characteristic spectroscopic data is provided below:
| Spectroscopic Technique | Functional Group/Transition | Characteristic Absorption |
| IR | N-H stretch (amino, amide, imidazole) | 3400 - 3100 cm⁻¹ (broad) |
| IR | C=O stretch (amide) | 1680 - 1650 cm⁻¹ (strong, sharp) |
| IR | C=N, C=C stretch (aromatic) | 1620 - 1450 cm⁻¹ |
| UV-Vis | π-π* transitions | 250 - 300 nm |
| UV-Vis | n-π* transitions | > 300 nm |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula, confirming the identity of the synthesized compound.
The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for these derivatives may involve the loss of the carboxamide group (CONH₂) or the amino group (NH₂). Cleavage of the benzimidazole ring can also occur, leading to characteristic fragment ions. The analysis of these fragmentation patterns helps to piece together the structure of the molecule and confirm the connectivity of its different parts. The structure of a benzimidazole-based thiourea (B124793) was confirmed using spectroscopic techniques including mass spectrometry. rsc.org
Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Structure Determination
Single Crystal X-Ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular geometry.
Elucidation of Tautomeric Forms and Isomerism
SC-XRD is particularly crucial for elucidating the specific tautomeric form and isomeric state that exists in the crystalline solid. This compound derivatives can potentially exist in different tautomeric forms due to proton migration between the nitrogen atoms of the imidazole ring and the exocyclic amino and amide groups. semanticscholar.org For instance, the amino-imino tautomerism is a common feature in 2-aminobenzimidazole systems. semanticscholar.org
Furthermore, the planarity of the benzimidazole ring system can lead to the formation of different isomers (e.g., conformational isomers) depending on the orientation of the substituents. SC-XRD analysis can distinguish between these different forms, providing a clear picture of the preferred conformation in the solid state. researchgate.net The crystal structures of various benzimidazole derivatives have been determined by single-crystal X-ray diffraction, revealing details about their molecular structures and intermolecular interactions. researchgate.netmdpi.comresearchgate.netnih.gov For example, a study of 2-aminobenzimidazole derivatives showed that one complex crystallizes in a triclinic system while another crystallizes in a monoclinic system. researchgate.net
Analysis of Intermolecular Interactions and Crystal Packing
The crystal packing of this compound derivatives is predominantly governed by a network of hydrogen bonds and, in many cases, supplemented by π-π stacking interactions. These non-covalent forces dictate the supramolecular architecture of these compounds in the solid state.
A study of 1H-benzimidazole-2-carboxamide , a compound structurally similar to the titular molecule, reveals that its crystal structure is stabilized by a robust network of intermolecular hydrogen bonds. researchgate.netresearchgate.net The presence of both hydrogen bond donors (N-H groups of the imidazole and amide) and acceptors (the carbonyl oxygen and the imine nitrogen) allows for the formation of intricate and stable packing motifs. researchgate.net
In the crystal lattice of 1H-benzimidazole-2-carboxamide, molecules are linked into one-dimensional chains through N-H···N hydrogen bonds. researchgate.net These chains are further organized into a three-dimensional network by N-H···O interactions involving the amide group. researchgate.net This extensive hydrogen bonding network is a key feature contributing to the stability of the crystal structure.
Furthermore, π-π stacking interactions are observed between the benzimidazole rings of adjacent molecules. researchgate.net The centroid-to-centroid distance between the imidazole and benzene rings of neighboring molecules is approximately 3.579(1) Å, indicating a significant stacking interaction that further consolidates the crystal packing. researchgate.net
In another related derivative, 1H-Benzimidazole-1-carbohydrazonamide , the crystal packing is also stabilized by a combination of weak intermolecular N-H···N hydrogen bonds and π-π interactions. researchgate.net These interactions lead to the formation of a three-dimensional hydrogen-bonded network. researchgate.net The presence of stacking interactions is indicated by a short intermolecular contact of 3.445(8) Å. researchgate.net
The analysis of intermolecular contacts using Hirshfeld surfaces for various benzimidazole derivatives consistently shows a high percentage of H···H, O···H, and N···H contacts, underscoring the significance of hydrogen bonding and van der Waals forces in the crystal packing. nih.gov For instance, in a phenol-substituted benzimidazole, O-H···N hydrogen bonding between benzimidazole molecules results in the formation of chains. nih.gov
Table 1: Hydrogen Bond Geometry in 1H-benzimidazole-2-carboxamide This interactive table provides details on the hydrogen bonds present in the crystal structure of 1H-benzimidazole-2-carboxamide.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H···N | 0.86 | 2.15 | 3.00 | 170 |
| N-H···O | 0.86 | 2.08 | 2.93 | 175 |
| C-H···O | 0.93 | 2.45 | 3.37 | 170 |
Conformational Analysis in Crystalline State
The conformation of this compound derivatives in the crystalline state is largely influenced by the planarity of the benzimidazole ring system and the rotational freedom around the single bonds connecting the carboxamide or hydrazide group.
In 1H-benzimidazole-2-carboxamide , the entire molecule is nearly planar. researchgate.netresearchgate.net This planarity facilitates the formation of the extensive hydrogen-bonded network and efficient crystal packing. The near-planar conformation is stabilized by the delocalization of π-electrons across the benzimidazole and carboxamide moieties. The torsion angle N1–C1–C2–N3 in this molecule is reported to be -178.64(9)°, which is comparable to analogous structures. researchgate.net
For new benzimidazole-N-acylhydrazone derivatives, NMR studies have shown the existence of two conformers in solution: synperiplanar E and antiperiplanar E. tandfonline.com However, in the crystalline state, one conformation is typically favored to optimize packing efficiency. For most of these derivatives, the synperiplanar E conformation is the predominant form, with ratios often exceeding 80%. tandfonline.com
The planarity of the benzimidazole ring itself is a consistent feature across various derivatives. In the crystal structure of a zinc complex with a 2-(1H-benzo[d]imidazol-2-yl)aniline ligand, the benzimidazole moiety is essentially planar. nih.gov However, the aniline (B41778) and benzimidazole planes are not coplanar, exhibiting a dihedral angle of 18.24 (8)°. nih.gov This twist is a common feature in derivatives where steric hindrance between the substituent and the benzimidazole ring prevents a fully planar conformation.
In phenol-substituted benzimidazoles, the dihedral angle between the 3-hydroxyphenyl substituent and the benzimidazole moiety can be as high as 56.55 (3)°. nih.gov This significant deviation from planarity is a result of the steric demands of the substituent groups.
Table 2: Selected Torsion Angles in Benzimidazole Derivatives This interactive table presents key torsion angles that define the conformation of benzimidazole derivatives in the crystalline state.
| Compound | Torsion Angle | Value (°) |
| 1H-benzimidazole-2-carboxamide | N1–C1–C2–N3 | -178.64(9) |
| 2-(1H-benzo[d]imidazol-2-yl)aniline-Zinc Complex | Dihedral angle between aniline and benzimidazole planes | 18.24(8) |
| 3-(1-(3-hydroxybenzyl)-1H-benzimidazol-2-yl)phenol | Dihedral angle between 3-hydroxyphenyl and benzimidazole | 56.55(3) |
Structure Activity Relationship Sar and Mechanistic Design Principles of N Aminobenzimidazol 2 Ylcarboxamide Analogues
Impact of Substituent Effects on Benzimidazole (B57391) Ring Systems
The introduction of various substituents onto the benzimidazole ring system profoundly alters the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. whiterose.ac.uk SAR analyses consistently show that the nature and, critically, the position of these substituents are key determinants of the compound's mechanistic activity. nih.govresearchgate.net
Electronic and Steric Influences on Mechanistic Activity
The electronic nature of substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—plays a pivotal role in modulating the bioactivity of benzimidazole analogues. The electron-rich aromatic system of the benzimidazole scaffold makes it a potential target for scavenging free radicals, and its antioxidant capabilities can be modified by substituents at the 2-position. researchgate.net
For instance, studies on (1H-benzimidazol-2-ylmethyl)-N-(4-phenyl)amine derivatives showed that an unsubstituted phenyl ring yielded potent antibacterial activity against Staphylococcus aureus. nih.gov However, the introduction of either EDGs (e.g., -OCH3, -CH3) or EWGs (e.g., -Cl, -Br) onto the phenyl ring diminished this activity, highlighting a delicate electronic balance required for optimal function in this specific series. nih.gov In other cases, EWGs like a nitro group at the 6-position have been shown to enhance anti-inflammatory activity compared to electron-donating counterparts. nih.gov
Steric factors also exert significant influence. The presence of bulky substituents can create steric hindrance, which may either enhance or impede binding to a target protein. nih.gov For example, a bulky aromatic substitution at the N1 position of the benzimidazole ring was found to be unfavorable for anti-inflammatory activity. nih.gov Conversely, the presence of a voluminous substituent on the basic nitrogen atom of the amino moiety in benzimidazole-4-carboxamides was found to be critical for high affinity and selectivity for 5-HT4 receptors.
The following table summarizes the influence of different substituents on the activity of various benzimidazole derivatives, as reported in selected studies.
| Compound Series | Substituent & Position | Effect on Activity | Reported Metric | Reference |
| (1H-benzimidazol-2-ylmethyl)-N-(4-phenyl)amine | Unsubstituted (H) | High antibacterial activity | MIC = 0.26 µM vs S. aureus | nih.gov |
| (1H-benzimidazol-2-ylmethyl)-N-(4-phenyl)amine | 4-OCH3 (EDG) | Diminished activity | - | nih.gov |
| (1H-benzimidazol-2-ylmethyl)-N-(4-phenyl)amine | 4-Cl (EWG) | Diminished activity | - | nih.gov |
| 1,2,6-trisubstituted benzimidazoles | C6-NO2 (EWG) | More active (anti-inflammatory) | - | nih.gov |
| 1,2,6-trisubstituted benzimidazoles | C6-donating groups | Lower potency (anti-inflammatory) | - | nih.gov |
| Bradykinin B1 receptor antagonists | Acetamide moiety | Better activity than parent | IC50 = 15 nM vs 3500 nM | nih.gov |
Position-Specific Functionalization and its Mechanistic Implications
The specific placement of functional groups on the benzimidazole nucleus is a critical factor that dictates the compound's therapeutic potential. SAR analyses have consistently demonstrated that substitutions at the N1, C2, C5, and C6 positions are particularly influential in modulating anti-inflammatory and antimicrobial activities. researchgate.netnih.gov
N1 Position: Alkylation or arylation at the N1 position can significantly impact activity. For example, substitution of a benzyl (B1604629) group at the N1-position was shown to enhance anti-inflammatory action. nih.gov However, this position is also a site of tautomerism, and substitution here can lock the molecule into a specific tautomeric form, influencing its binding capabilities. encyclopedia.pubnih.gov
C2 Position: The C2 position is one of the most frequently modified sites. Attaching various groups, such as substituted anilines or carboxylic acids, can drastically alter the biological profile. nih.govnih.gov Replacing an amino group with a methylene (B1212753) group at C2 has been shown to significantly reduce anti-inflammatory activity, indicating the importance of the guanidine-like moiety in that context. nih.gov
C5 and C6 Positions: These positions on the benzo portion of the ring are crucial for tuning the electronic properties of the entire scaffold. The activity of 1,2,6-trisubstituted benzimidazoles, for instance, is highly dependent on the groups at the C6 position. nih.gov Similarly, substitutions at the C5 position can play a crucial role in inhibitory activities against certain enzymes. nih.gov
The following table illustrates the impact of positional functionalization on the activity of benzimidazole analogues.
| Position | Modification | Resulting Effect | Target/Activity | Reference |
| N1 | Benzyl group substitution | Enhanced action | Anti-inflammatory | nih.gov |
| C2 | Replacement of -NH2 with -CH2- | Significantly reduced activity | Anti-inflammatory | nih.gov |
| C2 | Linkage to various carboxylic acids | Activity inversely related to linker length | Anti-inflammatory | nih.gov |
| C5 | Nitro group substitution | Pronounced inhibitory activity | CDK1 and CDK5 | nih.gov |
| C5 | Amino or methyl group substitution | Complete loss of activity | CDK1 and CDK5 | nih.gov |
| C6 | Electron-withdrawing groups | Reduced activity | Anti-inflammatory | nih.gov |
Role of the Carboxamide and Amino Groups in Molecular Recognition
The N-amino and 2-carboxamide (B11827560) moieties are not merely passive structural elements; they are key functional groups that actively participate in molecular recognition through specific, directed interactions with biological targets.
Hydrogen Bonding Networks
The carboxamide and N-amino groups are potent hydrogen bond donors and acceptors. This capability allows N-Aminobenzimidazol-2-ylcarboxamide analogues to form robust hydrogen bonding networks with amino acid residues in the binding pocket of a target protein, a critical factor for stable and specific ligand-target interactions. nih.govrsc.org
Tautomerism and its Influence on Ligand-Target Interactions
Benzimidazole and its derivatives can exist in a dynamic equilibrium between two or more interconvertible structural isomers known as tautomers. nih.gov This phenomenon, typically involving the migration of a proton, is fundamental to the activity of many benzimidazoles. encyclopedia.pubnih.gov For an asymmetrically substituted benzimidazole, such as one with a substituent at the 5- or 6-position, annular tautomerism results in two distinct forms.
The binding affinity of each tautomer to a protein target can differ significantly, as the arrangement of hydrogen bond donors and acceptors is altered. nih.gov Therefore, the tautomeric state of the molecule at the site of action is a critical determinant of its biological effect. encyclopedia.pubnih.gov Docking studies with inhibitors of the kinase CK1δ have shown that different tautomers of the same benzimidazole compound can have different docking scores and binding orientations. For one compound, the [1H] benzimidazole tautomer was predicted to bind more favorably, while for another, the [3H] tautomer scored better. nih.gov Regardless of the tautomeric form, a key hydrogen bond between the benzimidazole nitrogen and the backbone NH of Leu85 was always formed, but the different tautomers resulted in a flip of the ring and a different orientation of other functional groups. nih.gov This highlights that controlling or accounting for tautomerism is a key aspect of rational drug design for this class of compounds.
Rational Design Strategies for Enhanced Mechanistic Efficacy
Building upon the SAR principles, several rational design strategies can be employed to create this compound analogues with improved efficacy. These strategies often involve computational modeling and structure-based design to optimize interactions with a specific biological target. researchgate.net
One prominent strategy is the creation of hybrid molecules . This involves combining the benzimidazole scaffold with other pharmacologically active moieties to develop agents that can interact with multiple targets or exhibit enhanced activity against a single target. nih.gov For instance, linking the benzimidazole core to a 1,2,3-triazole nucleus has been explored to generate multi-targeting anti-proliferative agents. nih.gov The design considers the chemical nature of different linkers and spacers to optimize the orientation within the binding pockets of target enzymes. nih.gov
Another approach is structure-based design , which relies on understanding the pharmacophoric features required for activity. For VEGFR-2 inhibitors, key features include a group that can occupy the hinge region of the ATP binding site, a hydrogen bond donor/acceptor area, and a hydrophobic region. nih.gov Novel benzoxazole-benzamide conjugates were designed to meet these criteria, demonstrating a successful application of this strategy. nih.gov This principle can be directly applied to this compound, where the core scaffold, carboxamide, and amino groups can be systematically modified to fit a known pharmacophore model.
Finally, targeting cryptic binding pockets is an emerging strategy. These are pockets on a protein that are only revealed when a small molecule binds. drugdiscoverynews.com By identifying compounds that can bind to these previously "undruggable" sites, it's possible to develop highly specific inhibitors, even for proteins that are part of a family with highly similar active sites. drugdiscoverynews.com This advanced approach could unlock new therapeutic applications for this compound analogues by designing derivatives that stabilize these cryptic sites.
Scaffold Hopping and Bioisosteric Replacement
Scaffold Hopping
Scaffold hopping is a key strategy in drug discovery for identifying structurally novel compounds that retain the biological activity of a known active molecule. nih.govnih.gov This approach involves modifying the central core structure, or scaffold, of a lead compound to generate new chemotypes, which can lead to improved properties or novel intellectual property. nih.govijpsjournal.com The underlying principle is that different scaffolds can orient key functional groups in a similar spatial arrangement, allowing for comparable interactions with a biological target. nih.gov
The benzimidazole ring system itself can be the result of a scaffold hopping strategy. For instance, in the development of kinase inhibitors, a quinazoline (B50416) core might be "hopped" to a quinoline (B57606) or a benzimidazole scaffold to alter the physicochemical properties while aiming to maintain the key hydrogen bonding interactions within the kinase hinge region. nih.gov This allows for exploration of new chemical space and can help overcome limitations of the original scaffold, such as metabolic instability or off-target effects. nih.gov
Bioisosteric Replacement
Bioisosterism is a strategy used to modify a compound by substituting one atom or group with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. ijpsjournal.com This technique is critical for fine-tuning the potency, selectivity, metabolic stability, and pharmacokinetic profile of a lead compound. ijpsjournal.com In the context of this compound analogues, the amide bond is a frequent target for bioisosteric replacement due to its potential susceptibility to enzymatic cleavage.
Notable amide bioisosteres include:
1,2,4-Oxadiazole: This heterocycle serves as a rigid and stable mimic of the amide bond, and its derivatives have been shown to be potent inhibitors in various drug discovery programs. researchgate.net
1,2,3-Triazole: Often introduced via "click chemistry," the triazole ring is another popular amide surrogate that can maintain or improve binding affinity. researchgate.net
Tetrazole: A well-known bioisostere for carboxylic acids, tetrazole can also be used to replace amide functionalities in certain contexts, significantly altering the electronic and pharmacokinetic properties of the parent molecule. researchgate.netnih.gov
The successful application of bioisosteric replacement is highly context-dependent, and a substitution that is beneficial in one series may be detrimental in another. ijpsjournal.com For example, replacing a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a (5-benzylthiazol-2-yl)benzamide scaffold was shown to enhance anti-leukemic activity, demonstrating the potential of this strategy. nih.gov
Fragment-Based Design Approaches
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) for weak binding to a biological target. These initial hits are then grown or linked together to create more potent, drug-like molecules. This approach has been successfully applied to the development of benzimidazole-based inhibitors.
A notable example is the fragment-based design of aminopyridone-linked benzimidazoles as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key target in cancer therapy. tandfonline.com In this approach, researchers might identify a benzimidazole fragment that binds to one pocket of the CDK9 active site and an aminopyridone fragment that binds to an adjacent pocket. These fragments are then chemically linked to produce a larger, more potent molecule. The study resulted in the identification of compound 6a (an aminopyridone-linked benzimidazole) as a promising CDK9 inhibitor that induced apoptosis in MCF-7 breast cancer cells. tandfonline.com This demonstrates how FBDD can effectively build potent and selective inhibitors around the benzimidazole core. tandfonline.com
Computational Design of Benzimidazole Derivatives for Targeted Interactions
Computational, or in silico, methods are indispensable tools in modern drug discovery for the rational design and optimization of new therapeutic agents. nih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling are routinely used to understand drug-receptor interactions and predict the activity of novel compounds, including derivatives of the benzimidazole scaffold. nih.govnih.gov
Molecular Docking and Dynamics
Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein. nih.gov This method has been widely applied to benzimidazole carboxamide derivatives to elucidate their mechanism of action against various targets.
Anaplastic Lymphoma Kinase (ALK) Inhibitors: In a study on novel benzimidazole carboxamide derivatives, molecular docking was used to investigate their binding mode within the ALK receptor. The results showed that several compounds had a good affinity for the active pocket, indicating their potential as selective ALK inhibitors. tandfonline.com
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors: Combined molecular docking and 3D-QSAR studies on cyclic amine-containing benzimidazole carboxamides helped to understand the structural requirements for potent PARP-1 inhibition. The docking studies successfully predicted the bioactive conformation of the inhibitors within the PARP-1 active site. nih.gov
Phosphatidylinositol 3-Kinase (PI3K) Inhibitors: To understand the isoform selectivity of benzimidazole-based inhibitors for PI3Kδ and PI3Kγ, researchers employed molecular docking, molecular dynamics simulations, and binding free energy calculations. These computational studies provided detailed insights into the selective inhibitory mechanisms, guiding the future design of isoform-selective inhibitors. nih.gov
Below is a table summarizing representative docking results for benzimidazole derivatives against different kinase targets.
| Compound Class | Target Protein | Key Interactions/Findings | Reference |
| Benzimidazole Carboxamides | ALK | Good binding affinity in the active pocket | tandfonline.com |
| Benzimidazole Carboxamides | PARP-1 | Docked conformer-based alignment yielded robust 3D-QSAR models | nih.gov |
| Substituted Benzimidazoles | PI3Kδ/PI3Kγ | Elucidation of selective binding mechanisms through docking and MD simulations | nih.gov |
Pharmacophore Modeling and 3D-QSAR
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. This model can then be used as a template to screen virtual libraries for novel scaffolds or to guide the design of new derivatives.
For instance, the design of novel VEGFR-2 inhibitors often starts with a pharmacophore model derived from known inhibitors like sorafenib. A study on benzoxazole-benzamide conjugates, structurally related to benzimidazole-carboxamides, used such a model. The designed compounds were intended to fit the key pharmacophoric features: a terminal heterocyclic ring to occupy the hinge region, a central aromatic ring, and another functional group to interact with the DFG domain of the activation loop. nih.gov
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies build a statistical model correlating the 3D properties of a set of molecules with their biological activity. nih.gov For benzimidazole carboxamide-based PARP-1 inhibitors, robust 3D-QSAR models (CoMFA and CoMSIA) were developed. The contour maps generated from these models provided crucial insights into the structure-activity relationship, highlighting regions where steric bulk, electrostatic, or hydrophobic properties could be modified to enhance inhibitory potency. nih.gov This information is invaluable for the rational design of new, more potent inhibitors. nih.gov
Mechanistic Investigations of Biological Activities of N Aminobenzimidazol 2 Ylcarboxamide and Its Derivatives in Vitro and in Silico Approaches
Mechanistic Basis of Antimicrobial Activity (In Vitro Studies)
The antimicrobial properties of N-Aminobenzimidazol-2-ylcarboxamide derivatives have been attributed to their ability to interfere with essential cellular processes in both bacteria and fungi. In vitro studies have been instrumental in identifying the specific mechanisms of action and the molecular targets of these compounds.
Inhibition of Bacterial Growth Mechanisms
The antibacterial activity of aminobenzimidazole derivatives is prominently linked to their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for bacterial DNA replication, repair, and recombination, making them validated targets for antibiotics.
Derivatives of aminobenzimidazole, such as VRT-125853 and VRT-752586, have been characterized as potent inhibitors of the ATPase activity of both DNA gyrase and topoisomerase IV. nih.govnih.gov This dual-targeting capability is a significant advantage, as it can lower the frequency of spontaneous resistance development. nih.gov The inhibition of these enzymes disrupts the essential processes of DNA supercoiling and decatenation, ultimately leading to bacterial cell death. This is evidenced by time-kill assays where these compounds demonstrated bactericidal activity against a range of pathogenic bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. nih.gov
The following table summarizes the inhibitory activity of representative aminobenzimidazole derivatives against bacterial topoisomerases.
| Compound | Target Enzyme | Organism | IC50 (μM) |
| VRT-125853 | DNA Gyrase | E. coli | 0.04 |
| Topoisomerase IV | E. coli | 0.16 | |
| DNA Gyrase | S. aureus | 0.02 | |
| Topoisomerase IV | S. aureus | 0.08 | |
| VRT-752586 | DNA Gyrase | E. coli | 0.03 |
| Topoisomerase IV | E. coli | 0.12 | |
| DNA Gyrase | S. aureus | 0.01 | |
| Topoisomerase IV | S. aureus | 0.04 |
Data sourced from in vitro characterization studies of novel bacterial type II topoisomerase inhibitors. nih.gov
Antifungal Action and Target Identification
The benzimidazole (B57391) scaffold is a well-established pharmacophore in antifungal drug discovery. The primary mechanism of antifungal action for many benzimidazole derivatives is the inhibition of ergosterol (B1671047) biosynthesis. mdpi.comconsensus.app Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.
Specifically, some benzimidazole derivatives have been shown to target the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. acs.orgconsensus.app Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, compromising the structural integrity and function of the fungal cell membrane. acs.org Some studies have also suggested that benzimidazole derivatives can interfere with other cellular processes in fungi, such as chitin (B13524) synthesis and the function of other membrane-bound enzymes. nih.gov
While direct studies on the antifungal mechanism of this compound are limited, the established activity of the broader benzimidazole class provides a strong indication of its likely mode of action. For instance, various benzimidazole derivatives have demonstrated significant in vitro activity against a range of pathogenic fungi, including Candida species and Aspergillus species. nih.govmdpi.com
In Vitro Enzyme Inhibition Studies
Beyond their direct antimicrobial effects, this compound and its derivatives have been investigated for their ability to inhibit specific enzymes that are crucial for the survival and proliferation of pathogens and cancer cells.
Targeting DNA Gyrase B and Related Topoisomerases
As previously mentioned in the context of their antibacterial activity, aminobenzimidazole derivatives are potent inhibitors of bacterial type II topoisomerases. nih.govnih.gov These enzymes are heterotetramers, and the aminobenzimidazoles specifically target the ATPase activity associated with the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. nih.gov This mechanism is distinct from that of fluoroquinolone antibiotics, which stabilize the enzyme-DNA cleavage complex.
The inhibition of the ATPase function prevents the conformational changes required for the enzyme to catalyze the passage of a DNA segment through a transient double-strand break, a critical step in supercoiling and decatenation. nih.gov Importantly, these aminobenzimidazole inhibitors have shown selectivity for bacterial topoisomerases over their human counterparts, which is a crucial aspect for their potential therapeutic use. nih.gov
Modulation of Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) Activities
Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are essential enzymes in the folate pathway, which is responsible for the synthesis of nucleotides required for DNA replication and repair. nih.govnih.gov Consequently, inhibitors of these enzymes have been developed as anticancer and antimicrobial agents. mdpi.comwikipedia.org
While research directly linking this compound to the inhibition of DHFR and TS is not extensive, studies on related benzimidazole derivatives have shown promise. For instance, certain pyrimidine-clubbed benzimidazole derivatives have been designed and evaluated as potential DHFR inhibitors. nih.gov Similarly, some benzimidazole derivatives bearing 1,3,4-oxadiazole (B1194373) moieties have demonstrated inhibitory activity against thymidylate synthase, with some compounds showing IC50 values in the low micromolar range. rsc.org These findings suggest that the benzimidazole scaffold can be a valuable template for the design of inhibitors targeting these crucial enzymes.
The following table presents IC50 values for some benzimidazole derivatives against DHFR and TS.
| Compound Type | Target Enzyme | IC50 (μM) | Reference |
| Benzimidazole-1,3,4-oxadiazole derivative (Compound 10) | Thymidylate Synthase | 1.01 | rsc.org |
| Benzimidazole-1,3,4-oxadiazole derivative (Compound 14) | Thymidylate Synthase | 1.19 | rsc.org |
| Benzamide Trimethoprim Derivative (JW2) | Human DHFR | 4.72 | mdpi.com |
| Benzamide Trimethoprim Derivative (JW8) | Human DHFR | 20.17 | mdpi.com |
These values are for derivatives and not this compound itself.
Glyoxalase I Inhibition Mechanisms
The glyoxalase system, particularly the enzyme glyoxalase I (Glo-I), plays a critical role in cellular detoxification by converting cytotoxic methylglyoxal (B44143) into non-toxic D-lactic acid. nih.gov Cancer cells, with their high metabolic rate, often have elevated levels of methylglyoxal, making Glo-I a potential target for anticancer therapy. dovepress.com
Inhibitors of Glo-I are being actively investigated, and while specific studies on this compound are lacking, research on other benzimidazole-containing compounds has shown inhibitory activity. researchgate.net The mechanism of inhibition often involves chelation of the zinc ion that is essential for the catalytic activity of Glo-I. dovepress.com Some inhibitors are designed as mimics of the enediolate intermediate of the Glo-I-catalyzed reaction. nih.gov The development of potent and selective Glo-I inhibitors based on various scaffolds, including those containing benzimidazole-like structures, is an ongoing area of research.
Antiviral Mechanism Exploration (In Vitro and In Silico)
Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of antiviral activities. bakhtiniada.ru The mechanisms underlying these effects are diverse and often target specific stages of the viral life cycle.
Interaction with Viral Proteins (e.g., RNA-dependent RNA Polymerase, TMPRSS2)
The antiviral action of many benzimidazole-containing compounds stems from their ability to interact with and inhibit key viral enzymes essential for replication. A primary target for many antiviral drugs is the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of RNA viruses. researchgate.net Although direct in silico docking studies for this compound are not publicly available, research on other benzimidazole derivatives suggests that this class of compounds can bind to the RdRp of various viruses, thereby obstructing its function and halting viral genome synthesis. For instance, certain 2-phenylbenzimidazole (B57529) derivatives have demonstrated inhibitory activity against the NS5B RdRp of Bovine Viral Diarrhea Virus (BVDV) and Hepatitis C Virus (HCV). researchgate.net
Another critical protein in the life cycle of certain viruses, such as influenza virus and coronaviruses, is the Transmembrane Serine Protease 2 (TMPRSS2). This host cell protein is involved in the priming of the viral spike protein, a necessary step for viral entry into the host cell. While specific studies on the interaction of this compound with TMPRSS2 are lacking, the broader class of benzimidazoles has been explored for its potential to inhibit viral entry, a process in which TMPRSS2 plays a role.
Inhibition of Viral Entry and Replication Pathways
By targeting viral proteins like RdRp, benzimidazole derivatives can effectively inhibit viral replication. Studies on 2-aryl-1H-benzimidazole-4-carboxamide derivatives have shown potent inhibitory activity against Coxsackie virus B3, indicating that this scaffold can interfere with viral replication pathways. hep.com.cn The inhibition of RdRp directly blocks the synthesis of new viral RNA, preventing the production of new virus particles.
Furthermore, by potentially interacting with host proteases like TMPRSS2, these compounds could block the conformational changes in viral glycoproteins that are necessary for the fusion of the viral and host cell membranes. This would effectively halt the virus at the entry stage, preventing it from delivering its genetic material into the host cell and initiating infection.
Anticancer Mechanistic Studies (In Vitro)
The benzimidazole scaffold is a prominent feature in a number of approved and experimental anticancer agents. nih.govresearchgate.net Derivatives of benzimidazole-2-carboxamide have shown significant antiproliferative activity in various cancer cell lines, and mechanistic studies have begun to unravel the complex ways in which these compounds exert their cytotoxic effects. tandfonline.com
Cellular Pathway Modulation
The anticancer activity of benzimidazole derivatives is often attributed to their ability to modulate key cellular signaling pathways that are dysregulated in cancer. nveo.org One of the primary mechanisms involves the inhibition of protein kinases, which are crucial for cell growth, proliferation, and survival.
EGFR and BRAF Inhibition: Some benzimidazole-based compounds have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase, both of which are key components of the MAPK/ERK signaling pathway. nih.gov Nazartinib, a benzimidazole derivative, for example, inhibits EGFR signaling, leading to the suppression of this pathway. nih.gov In vitro studies on other benzimidazole derivatives have demonstrated dual inhibition of both EGFR and the mutated BRAFV600E, which is prevalent in many cancers. nih.gov
PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) inhibitors represent a targeted therapy for cancers with deficiencies in DNA repair mechanisms. The benzimidazole-carboxamide scaffold is present in clinically studied PARP inhibitors like Rucaparib and Veliparib. nih.gov This structural motif has been shown to have a high intrinsic potency for the active site of PARP-1. nih.gov
Microtubule Inhibition: Several benzimidazole compounds exert their anticancer effects by disrupting microtubule dynamics. nih.gov They can inhibit the polymerization of tubulin, the protein subunit of microtubules, leading to a breakdown of the mitotic spindle and subsequent cell cycle arrest and apoptosis. Fenbendazole, a benzimidazole anthelmintic, has been shown to depolymerize microtubules in human cancer cells. iiarjournals.org
Antiproliferative Activity of Benzimidazole Carboxamide Derivatives
| Compound Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| N-methyl-substituted benzimidazole carboxamide with hydroxyl and methoxy (B1213986) groups and cyano on benzimidazole nuclei | MCF-7 (Breast) | 3.1 µM | researchgate.net |
| Trimethoxy substituted N-isobutyl benzimidazole carboxamide (Compound 43) | HCT116 (Colon) | ~0.6 µM | tandfonline.com |
| Unsubstituted N-isobutyl benzimidazole carboxamide (Compound 40) | H460 (Lung) | ~0.4 µM | tandfonline.com |
| 1,2,3-triazolyl linked 2-p-chlorophenyl benzimidazole derivative (Compound 10c) | A549 (Non-small cell lung) | 0.05 µmol/L | nih.gov |
| Benzimidazole-acridine derivative (Compound 8I) | K562 (Leukemia) | 2.68 µmol/L | nih.gov |
Induction of Apoptosis and Cell Cycle Arrest (Focus on molecular mechanisms)
A common outcome of the cellular pathway modulation by benzimidazole carboxamide derivatives is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
Induction of Apoptosis: The apoptotic process induced by these compounds is often mediated through the intrinsic or mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of a cascade of caspases (e.g., caspase-3 and caspase-8), which are the executioners of apoptosis. nih.gov Some benzimidazole derivatives have been shown to induce apoptosis through the activation of p53, a key tumor suppressor protein. iiarjournals.org
Cell Cycle Arrest: Benzimidazole derivatives have been observed to cause cell cycle arrest at various phases, most commonly the G2/M phase. mdpi.comnih.gov The disruption of microtubule function by these compounds directly interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This leads to an arrest at the G2/M checkpoint. nih.gov The arrest can also be a consequence of DNA damage, which activates checkpoint kinases that halt the cell cycle to allow for DNA repair or, if the damage is too severe, to initiate apoptosis. For instance, some benzimidazole-based 1,3,4-oxadiazole derivatives effectively suppress cell cycle progression in various cancer cell lines. nih.gov
Non Medicinal and Emerging Applications of N Aminobenzimidazol 2 Ylcarboxamide in Chemical Research
Applications in Materials Science
The inherent aromaticity and electron-rich nature of the benzimidazole (B57391) system provide a foundation for the development of novel materials with unique electronic and optical properties.
Non-Linear Optical (NLO) Properties of Derivatives
Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics, including optical switching and frequency conversion. The NLO response of a molecule is governed by its polarizability and hyperpolarizability, which can be enhanced by the presence of electron-donating and electron-accepting groups connected through a π-conjugated system.
The benzimidazole scaffold can act as an effective π-conjugated bridge. While direct experimental data on the NLO properties of N-Aminobenzimidazol-2-ylcarboxamide is not extensively documented, studies on closely related 2-aminobenzimidazole (B67599) derivatives provide valuable insights. For instance, the N-arylation of 5-bromo-2-aminobenzimidazole has been investigated to create derivatives with potential NLO applications. mdpi.comnih.gov Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting the NLO response of these molecules.
The key parameters that determine the NLO activity are the static first hyperpolarizability (β₀) and the total dipole moment (μ_tot). Research on N-aryl derivatives of 5-bromo-2-aminobenzimidazole has shown that the substitution pattern on the aryl ring significantly influences these parameters. mdpi.comnih.gov The presence of both electron-donating and electron-accepting groups can enhance the intramolecular charge transfer, a key factor for a high NLO response. nih.gov
Table 1: Calculated NLO Properties of N-Aryl-5-bromo-2-aminobenzimidazole Derivatives
| Compound | Substituent on Aryl Group | Dipole Moment (μ_tot) (Debye) | First Hyperpolarizability (β₀) (a.u.) |
| 1a | -H | 2.85 | 4567.8 |
| 1b | 4-CH₃ | 3.21 | 5890.1 |
| 1c | 4-OCH₃ | 3.54 | 7890.3 |
| 1d | 4-Cl | 1.98 | 3456.7 |
| 1e | 4-NO₂ | 1.56 | 1234.5 |
This data is hypothetical and for illustrative purposes, based on trends observed in computational studies of similar compounds.
These computational findings suggest that derivatives of this compound, with appropriate substitutions on the amino group or the benzimidazole ring, could be promising candidates for NLO materials. mdpi.comnih.gov
Role in Agrochemical Research (e.g., Pesticides)
The benzimidazole moiety is a well-established pharmacophore in the agrochemical industry, particularly in the development of fungicides. researchgate.netmdpi.compreprints.org Benzimidazole fungicides, such as benomyl and carbendazim, have been widely used to control a broad spectrum of fungal diseases in crops. osu.edunih.gov Their primary mechanism of action involves the inhibition of microtubule assembly in fungal cells by binding to β-tubulin. osu.edu This disruption of microtubule function is crucial for cell division and other essential cellular processes, leading to fungal death.
While this compound itself is not a commercialized pesticide, its structural similarity to known benzimidazole fungicides suggests its potential as a scaffold for the design of new agrochemical agents. The 2-carboxamide (B11827560) group, in particular, offers a site for chemical modification to fine-tune the biological activity and spectrum of the compound.
Researchers are actively exploring novel benzimidazole derivatives to overcome the challenge of fungicide resistance that has emerged for some of the older benzimidazole-based products. nih.gov The synthesis of hybrid molecules that combine the benzimidazole scaffold with other active moieties is a promising strategy. For example, combining the benzimidazole structure with the chrysanthemum acid moiety, a key component of pyrethroid insecticides, has been explored to create dual-action pesticides. nih.gov
The development of new pyrazole carboxamide derivatives containing a benzimidazole moiety as potential succinate dehydrogenase inhibitors (SDHIs) is another active area of research. acs.org SDHIs represent a different class of fungicides with a distinct mode of action, and incorporating the benzimidazole scaffold could lead to compounds with improved efficacy and resistance-breaking properties.
Supramolecular Chemistry and Self-Assembly of Benzimidazole Scaffolds
Supramolecular chemistry focuses on the design and synthesis of complex, ordered structures held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal-ligand coordination. The benzimidazole scaffold is an excellent building block for supramolecular assembly due to its unique combination of functional groups and aromatic surfaces. openresearchlibrary.orgresearchgate.netconsensus.app
The imidazole (B134444) portion of the benzimidazole ring can act as a hydrogen bond donor and acceptor, as well as a coordination site for metal ions. researchgate.net The planar benzene (B151609) ring facilitates π-π stacking interactions, which are crucial for the formation of ordered one-, two-, and three-dimensional structures. openresearchlibrary.orgresearchgate.net
This compound possesses several features that make it an attractive candidate for supramolecular self-assembly:
Hydrogen Bonding: The N-amino group and the carboxamide moiety provide multiple sites for hydrogen bond formation, enabling the construction of intricate hydrogen-bonded networks.
Metal Coordination: The nitrogen atoms of the imidazole ring and potentially the oxygen and nitrogen atoms of the carboxamide group can coordinate with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. openresearchlibrary.orgresearchgate.net
π-π Stacking: The benzimidazole core can participate in π-π stacking interactions with other aromatic molecules, leading to the formation of columnar or layered structures. openresearchlibrary.orgresearchgate.net
The self-assembly of benzimidazole-based organogelators has been demonstrated, where the molecules form fibrous networks that can immobilize solvent molecules, leading to the formation of a gel. researchgate.netsemanticscholar.org The morphology of these self-assembled structures can be controlled by modifying the peripheral substituents on the benzimidazole core. openresearchlibrary.orgresearchgate.net The ability to form such ordered assemblies opens up possibilities for the development of "smart" materials that can respond to external stimuli, such as temperature or the presence of specific analytes.
Future Perspectives and Advanced Methodologies in N Aminobenzimidazol 2 Ylcarboxamide Research
Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Chemical Research and Drug Discovery (Theoretical/Methodological)
The integration of artificial intelligence (AI) and machine learning (ML) is shifting the paradigm of drug discovery from a process reliant on serendipity and extensive trial-and-error to a more predictive and data-driven endeavor. nih.govnih.gov For the N-Aminobenzimidazol-2-ylcarboxamide scaffold, these computational tools offer a powerful means to navigate the vast chemical space and identify promising candidates with greater efficiency.
A crucial first step in drug discovery is identifying the right biological target. yu.edu AI algorithms can analyze massive datasets, including genomic, proteomic, and clinical data, to identify and validate novel biological targets for which this compound derivatives may be effective modulators. Generative AI models, for instance, can predict the three-dimensional structure of target proteins from their amino acid sequences, accelerating the understanding of potential binding sites. youtube.com By integrating data from various experimental techniques like NMR and SAXS with computational simulations, AI can enhance the accuracy of models, especially for challenging targets. nih.gov
Once a target is identified, ML models can be trained to predict the biological activity and physicochemical properties of virtual this compound analogs. Building on foundational computational studies of related scaffolds like 2-aminobenzimidazole (B67599), where derivatives were designed and evaluated for their binding affinity against various receptors, AI can introduce a higher level of predictive power. researchgate.net These models can forecast crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, allowing researchers to prioritize the synthesis of compounds with a higher probability of success. Generative models can also design entirely new molecules with desirable properties, optimizing how a potential drug might behave within the body. youtube.com
A significant challenge with some complex AI models is their "black box" nature, where the reasoning behind a prediction is not clear. Explainable AI (XAI) addresses this by providing insights into the model's decision-making process. In the context of this compound research, XAI could highlight the specific molecular substructures or physicochemical features that the model identifies as critical for high binding affinity or low toxicity. This feedback is invaluable for medicinal chemists, enabling more rational, hypothesis-driven design of subsequent generations of compounds.
High-Throughput Virtual Screening and Ligand Discovery
High-Throughput Virtual Screening (HTVS) is a computational technique used to search vast libraries of small molecules for compounds that are likely to bind to a specific drug target. yu.edunih.gov This approach drastically narrows the field of candidates for experimental testing. For the this compound scaffold, a diversity-based HTVS campaign could be employed. nih.gov This process involves first screening a diverse set of molecular scaffolds against the target protein to identify promising core structures. nih.gov Subsequently, all structurally related molecules from a larger library are docked against the target to identify the most potent hits. nih.gov
A high-throughput screening campaign of a 100,000-compound library successfully identified 2-iminobenzimidazoles, a structurally related class, as potent inhibitors of trypanothione (B104310) reductase (TR) in Trypanosoma brucei. nih.gov This screen identified 120 initial hits that inhibited enzyme activity by over 50% at a 25 µM concentration. nih.gov Further investigation revealed a specific pharmacophore essential for inhibitory activity, leading to the identification of compounds with potent trypanocidal effects and low cytotoxicity against human cells. nih.gov A similar strategy could be applied to discover novel activities for this compound derivatives.
| Compound ID | Scaffold | TR Inhibition IC₅₀ (µM) | Trypanocidal Activity EC₅₀ (µM) | Cytotoxicity (L6 Cells) IC₅₀ (µM) |
|---|---|---|---|---|
| Analog 1 | 2-Iminobenzimidazole | 0.8 | 0.25 | >50 |
| Analog 2 | 2-Iminobenzimidazole | 1.2 | 0.45 | 45 |
| Analog 3 (Dimer) | 2-Iminobenzimidazole | 0.15 | 0.08 | 25 |
Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies
Understanding the precise mechanism by which a molecule is formed or how it interacts with its biological target is fundamental to its development. Advanced spectroscopic techniques, such as time-resolved and two-dimensional NMR spectroscopy, stopped-flow UV-Vis, and fluorescence spectroscopy, can provide real-time data on reaction kinetics, intermediate species, and binding dynamics. These methods could be applied to study the synthesis of this compound, elucidating the reaction pathway and helping to optimize conditions for yield and purity. Furthermore, these techniques are invaluable for studying ligand-protein interactions, offering detailed insights into the kinetics of binding and dissociation with a target receptor, which is critical for understanding the compound's mechanism of action.
Development of Novel Synthetic Strategies (e.g., Flow Chemistry, Photoredox Catalysis)
Modern synthetic chemistry offers innovative methods to produce complex molecules with greater efficiency, safety, and scalability.
Flow Chemistry: The synthesis of heterocyclic scaffolds, including the benzimidazole (B57391) core, can be significantly improved using continuous flow chemistry. researchgate.net This technique involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and mixing. thieme-connect.de A flow-based approach for preparing the related benzimidazol-2-one (B1210169) scaffold has been successfully developed, enabling multi-gram scale production with high yield and purity. researchgate.net This method mitigates the safety risks associated with exothermic reactions and simplifies work-up procedures. thieme-connect.deresearchgate.net Adopting a similar flow chemistry process for this compound would offer enhanced safety, improved scalability, and consistent product quality, making it highly suitable for industrial production. researchgate.netunimi.it
Q & A
Q. Advanced
- QSPR models : Correlate molecular descriptors (polar surface area, logD) with BBB permeability. Derivatives with PSA <80 Ų and logD 1–3 exhibit CNS activity .
- Molecular docking : AutoDock Vina screens against SARS-CoV-2 Mpro, identifying analogs with hydrogen bonds to His41/Cys145 .
- MD simulations : Reveal stable binding of 2-aminobenzimidazole-carboxamides to β-tubulin over 100 ns trajectories, supporting antimitotic applications .
How do researchers validate synthetic intermediates and manage byproducts?
Basic
HPLC-DAD (diode array detection) at 254 nm monitors reaction progress, with C18 columns resolving intermediates. MS (ESI+) confirms molecular ions; e.g., [M+H]+ at m/z 277 for N-(2,6-dichlorophenyl) derivatives .
Advanced
LC-HRMS with ion mobility separates isobaric byproducts. For example, a 2021 study resolved regioisomeric alkylation products (ΔCCS >5%) using drift-tube ion mobility . Green chemistry approaches (e.g., cyclization with CO2/H2) minimize toxic byproducts like halogenated waste .
What in vitro/in vivo models are prioritized for evaluating antitumor activity?
Q. Advanced
- In vitro : NCI-60 panel screening identifies leukemia-selective derivatives (e.g., GI50 <1 µM against CCRF-CEM) .
- In vivo : Zebrafish xenografts assess bioavailability; compounds with >20% tumor reduction at 50 mg/kg proceed to murine models . PK/PD studies in rats link plasma concentrations (AUC0–24 >5000 ng·h/mL) to tumor regression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
